molecular formula C12H10ClN3O B1414956 N-(5-Amino-2-chlorophenyl)nicotinamide CAS No. 937392-56-8

N-(5-Amino-2-chlorophenyl)nicotinamide

Cat. No.: B1414956
CAS No.: 937392-56-8
M. Wt: 247.68 g/mol
InChI Key: OXNMMVMUUDIASW-UHFFFAOYSA-N
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Description

N-(5-Amino-2-chlorophenyl)nicotinamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-chlorobenzene and nicotinic acid or its derivatives.

    Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 5-amino-2-chlorobenzene and the carboxyl group of nicotinic acid. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(5-Amino-2-chlorophenyl)nicotinamide can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can also be reduced, particularly at the nitro group if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

N-(5-Amino-2-chlorophenyl)nicotinamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory agent and its role in the treatment of certain cancers. Its ability to modulate biological pathways is of significant interest in pharmacology.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-(5-Amino-2-chlorophenyl)nicotinamide exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and altering enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-Bromophenyl)-2-chloronicotinamide

Uniqueness

N-(5-Amino-2-chlorophenyl)nicotinamide is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from other nicotinamide derivatives.

Properties

IUPAC Name

N-(5-amino-2-chlorophenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-4-3-9(14)6-11(10)16-12(17)8-2-1-5-15-7-8/h1-7H,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNMMVMUUDIASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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